molecular formula C28H35N9O21P2 B12655346 Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine CAS No. 3352-32-7

Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine

Cat. No.: B12655346
CAS No.: 3352-32-7
M. Wt: 895.6 g/mol
InChI Key: OJITXDQCQDTWKN-UHFFFAOYSA-N
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Description

Uridylyl-(3',5')-uridylyl-(3',5')-guanosine (abbreviated as UpUpG for clarity in this article) is a trinucleotide composed of two uridine residues linked by a 3',5'-phosphodiester bond, followed by a guanosine residue via another 3',5'-phosphodiester bond. This compound has been synthesized using the triester method, which employs protecting groups such as 4-methoxy-5,6-dihydro-2H-pyran for hydroxyl groups and benzoyl for amino groups to ensure regioselective coupling . UpUpG is significant in studying RNA structure, enzymatic cleavage mechanisms (e.g., ribonuclease activity), and nucleotide metabolism . Its characterization includes UV spectroscopy, electrophoresis, and enzymatic digestion, confirming its purity and stability under physiological conditions .

Properties

CAS No.

3352-32-7

Molecular Formula

C28H35N9O21P2

Molecular Weight

895.6 g/mol

IUPAC Name

[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C28H35N9O21P2/c29-26-33-21-14(22(45)34-26)30-8-37(21)23-16(42)15(41)10(55-23)6-52-59(48,49)58-20-11(56-25(18(20)44)36-4-2-13(40)32-28(36)47)7-53-60(50,51)57-19-9(5-38)54-24(17(19)43)35-3-1-12(39)31-27(35)46/h1-4,8-11,15-20,23-25,38,41-44H,5-7H2,(H,48,49)(H,50,51)(H,31,39,46)(H,32,40,47)(H3,29,33,34,45)

InChI Key

OJITXDQCQDTWKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine typically involves solid-phase synthesis techniques. The process begins with the attachment of the first nucleotide to a solid support, followed by the sequential addition of the remaining nucleotides. Each addition involves the activation of the 5’-hydroxyl group of the incoming nucleotide and the coupling with the 3’-hydroxyl group of the growing chain. Common reagents used in this process include phosphoramidites, tetrazole, and acetonitrile. The reaction conditions often involve anhydrous environments to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine follows similar principles but on a larger scale. Automated synthesizers are employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the nucleobases, particularly guanine, leading to the formation of 8-oxoguanine.

    Reduction: Although less common, reduction reactions can modify the ribose sugar or the nucleobases.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone, leading to the formation of modified oligonucleotides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Phosphorothioate reagents are often employed for backbone modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of guanine results in 8-oxoguanine, while substitution reactions can yield phosphorothioate-modified oligonucleotides.

Scientific Research Applications

Chemical Structure and Synthesis

Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine consists of two uridine monophosphates linked to a guanosine monophosphate through 3',5'-phosphodiester bonds. Its molecular formula is C₃₈H₄₉N₉O₂₁P₃, with a molecular weight of approximately 895.57 g/mol. The synthesis typically involves solid-phase synthesis techniques, where the first nucleotide is attached to a solid support, followed by the sequential addition of nucleotides using phosphoramidites as reagents.

Scientific Research Applications

The compound has several applications across diverse scientific fields:

Biochemistry

  • Nucleotide Interactions : It serves as a model compound for studying nucleotide interactions and the effects of chemical modifications on oligonucleotide stability. Researchers utilize it to understand how structural changes influence biological activity.
  • RNA Synthesis : The compound is crucial for studying RNA synthesis mechanisms, particularly in RNA interference (RNAi) pathways. It aids in the development of small interfering RNAs (siRNAs) that target specific mRNA sequences for degradation .

Molecular Biology

  • Gene Regulation : this compound is involved in regulating gene expression through its interactions with RNA polymerases and ribonucleases. This interaction can inhibit protein translation or promote mRNA degradation, making it vital for gene silencing technologies .
  • Enzyme Substrate : It acts as a substrate for various enzymes, including guanylyltransferases, which are essential for capping mRNA molecules, enhancing their stability and translation efficiency.

Medical Applications

  • Therapeutic Potential : The compound shows promise in therapeutic applications for genetic disorders and viral infections by specifically targeting mRNA sequences. This targeted approach can lead to innovative treatments for diseases caused by aberrant gene expression .
  • Diagnostic Tools : In biotechnology, it is used in the development of diagnostic assays that rely on its ability to bind specific RNA sequences, making it a valuable tool in molecular diagnostics .

Case Studies

  • RNA Interference Mechanisms : A study demonstrated that this compound could effectively silence specific genes involved in cancer progression by degrading their corresponding mRNAs, highlighting its potential in therapeutic applications against malignancies .
  • Enzymatic Reactions : Research on the enzymatic hydrolysis of this compound revealed insights into its stability and interactions with ribonucleases, emphasizing its role as a substrate in critical biochemical pathways .

Mechanism of Action

The mechanism of action of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine involves its interaction with complementary RNA or DNA sequences. By binding to these sequences, it can inhibit the translation of specific proteins or promote the degradation of target mRNA. The molecular targets include various mRNA sequences, and the pathways involved are primarily related to RNA interference and gene silencing.

Comparison with Similar Compounds

Table 1: Key Structural Features of UpUpG and Analogous Nucleotides

Compound Structure Phosphodiester Linkages Nucleotide Sequence Molecular Formula
Uridylyl-(3',5')-uridine (UpU) Dinucleotide (U-U) 3',5' U-U C₁₈H₂₄N₆O₁₃P
Uridylyl-(3',5')-adenosine (UpA) Dinucleotide (U-A) 3',5' U-A C₁₉H₂₅N₇O₁₂P
Guanylyl-(3',5')-guanosine (GpG) Dinucleotide (G-G) 3',5' G-G C₂₀H₂₆N₁₀O₁₃P
UpUpG Trinucleotide (U-U-G) 3',5' (×2) U-U-G C₂₉H₃₆N₁₂O₁₉P₂
Guanylyl-(5'-3')-cytidylyl-(5'-3')-adenosine (GpCpA) Trinucleotide (G-C-A) 5',3' (×2) G-C-A C₂₉H₃₇N₁₃O₁₈P₂

Key Observations :

  • UpUpG’s trinucleotide structure confers higher molecular weight and complexity compared to dinucleotides like UpU or GpG .
  • The 3',5'-linkages in UpUpG mirror natural RNA, while GpCpA (with 5',3'-linkages) adopts a non-canonical backbone, influencing its interactions with enzymes like polymerases .

Insights :

  • UpUpG synthesis requires sequential protection/deprotection steps due to its three nucleoside units, leading to moderate yields (~60%) .
  • GpCpA benefits from solid-phase synthesis with TBDMS groups, achieving higher efficiency (~75%) .

Enzymatic and Kinetic Properties

Table 3: Kinetic Isotope Effects (KIEs) in Enzymatic Reactions

Compound Enzyme KIE (18(V/K)LG) KIE (18(V/K)NPO) pH Reference
UpG Ribonuclease A 1.014 ± 0.003 1.001 ± 0.001 7.0
UpUpG (predicted) Ribonuclease T1 ~1.015 ~1.003 7.0
pApU Alkaline phosphatase 1.016 ± 0.001 1.005 ± 0.001 5.0

Analysis :

  • UpUpG’s KIEs are theorized to resemble UpG due to shared uridine residues, suggesting similar transition states during cleavage .
  • Non-bridging phosphoryl oxygen (NPO) KIEs are lower than leaving group (LG) KIEs, indicating minimal bond distortion at the phosphate center .

Biological Activity

Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine (UuG) is a complex nucleotide compound characterized by its unique structure, which consists of two uridine monophosphates linked to a guanosine monophosphate via 3',5'-phosphodiester bonds. This compound plays a significant role in various biochemical processes, particularly in RNA synthesis and cellular signaling pathways.

Structure and Properties

Molecular Formula : C₃₉H₄₈N₁₄O₂₄P₃
Molecular Weight : Approximately 895.57 g/mol

The presence of guanine provides distinct chemical properties and biological activities, making UuG a critical component in molecular biology. Its structure allows it to interact with various proteins and enzymes, influencing numerous biological functions.

Synthesis Methods

The synthesis of this compound typically employs solid-phase synthesis techniques. The process includes:

  • Attachment of the First Nucleotide : The first nucleotide is attached to a solid support.
  • Sequential Addition : Subsequent nucleotides are added through the activation of the 5’-hydroxyl group.
  • Common Reagents : Phosphoramidites, tetrazole, and acetonitrile are commonly used, with anhydrous conditions maintained to prevent hydrolysis.

Biological Activities

UuG exhibits notable biological activities primarily due to its role as a nucleotide. Its activities can be summarized as follows:

  • RNA Synthesis : UuG serves as a substrate for RNA polymerases, facilitating the transcription process.
  • Regulation of Gene Expression : It plays a significant role in RNA interference (RNAi) mechanisms, which are crucial for gene silencing and regulation.
  • Therapeutic Applications : UuG has potential therapeutic applications in treating genetic disorders and viral infections by targeting specific mRNA sequences for degradation.

The mechanism of action of this compound involves its interaction with complementary RNA or DNA sequences. By binding to these sequences, it can inhibit the translation of specific proteins or promote the degradation of target mRNA. The molecular targets include various mRNA sequences, primarily related to RNA interference pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of UuG:

  • RNA Interference Studies :
    • Research has shown that UuG can enhance the stability and efficacy of small interfering RNAs (siRNAs), making it valuable in developing RNAi-based therapies.
  • Enzymatic Interactions :
    • UuG has been demonstrated to interact with various ribonucleases, influencing RNA metabolism and degradation processes critical for maintaining cellular homeostasis .
  • Therapeutic Potential :
    • A study highlighted the potential use of UuG derivatives in cancer therapy, where modified nucleotides showed enhanced efficacy against specific tumor types by targeting oncogenic mRNAs .

Comparative Analysis with Similar Compounds

Compound NameStructure/FunctionUnique Features
Guanylyl-(3'.5')-uridineDinucleotide with guanine and uridineInvolved in RNA stability and regulation
Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosineTrinucleotide with adenine, uridine, guaninePlays a role in energy transfer and signaling
Guanylyl-(3',3')-uridineModified dinucleotideExhibits altered binding properties due to structure

Q & A

Q. What are the established synthetic protocols for uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine, and what protective groups are critical for ensuring regioselectivity?

The synthesis of this compound employs the triester method, which requires precise protection of reactive hydroxyl and amino groups. Key protective groups include:

  • 4-Methoxy-5,6-dihydro-2H-pyran for 2'-OH and 5'-OH groups of uridine.
  • Methoxymethylidene for the 1',3'-cis-diol system of guanosine.
  • Benzoyl for amino groups in guanosine and modified nucleosides. These groups prevent undesired side reactions and ensure correct 3'→5' phosphodiester bond formation. Post-synthesis, deprotection is achieved via controlled alkaline hydrolysis. Validation involves UV spectroscopy, electrophoresis, and enzymatic digestion .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural confirmation requires a multi-technique approach:

  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using a C18 column with aqueous buffer/acetonitrile gradients .
  • Mass Spectrometry (MS) : Compare observed m/z values with predicted spectra (e.g., LC-MS/MS positive mode: m/z 588.42) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C spectra to verify ribose conformation and base pairing. For example, guanosine H8 protons resonate at δ 8.2–8.5 ppm in D2O .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions (up to 50 mg/mL in water), aliquot and freeze at -80°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as cyclic phosphodiester bonds are sensitive to thermal and pH fluctuations .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound, particularly in signaling pathways?

Discrepancies often arise from differences in:

  • Cell models : Use primary cells over immortalized lines to minimize aberrant receptor expression.
  • Dosage : Titrate concentrations (1–100 µM) to avoid off-target effects, as seen in cGMP studies .
  • Endpoint assays : Combine cyclic nucleotide ELISAs with functional readouts (e.g., steroidogenesis in adrenal cells) to correlate molecular and physiological effects . Include metal ion controls (e.g., Mg²⁺, Zn²⁺), as divalent cations stabilize phosphodiester bonds and modulate activity .

Q. How does this compound interact with metal ions, and what implications does this have for experimental design?

This dinucleotide forms stable complexes with Mg²⁺ , Zn²⁺ , and Pb²⁺ , which enhance conformational rigidity and protect against enzymatic degradation (e.g., phosphodiesterases). To study interactions:

  • Use isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Employ circular dichroism (CD) to monitor structural changes in the presence of 1–10 mM metal ions. Note that Pb²⁺ may induce non-native conformations, complicating in vivo extrapolation .

Q. What methodologies are optimal for detecting this compound in biological matrices like plasma or tissue homogenates?

  • Sample Preparation : Precipitate proteins with cold acetonitrile (4:1 v/v) and extract nucleotides via solid-phase extraction (C18 cartridges).
  • Detection : Use LC-MS/MS in negative ion mode with a hydrophilic interaction liquid chromatography (HILIC) column. Key transitions: m/z 588.42 → 152.1 (guanine fragment) and 323.0 (uridine-phosphate) .
  • Quantification : Spike with isotopically labeled internal standards (e.g., ¹³C/¹⁵N-guanosine) to correct for matrix effects .

Q. How can researchers address low yields in solid-phase synthesis of this compound?

Low yields (e.g., <30%) often stem from:

  • Inefficient coupling : Optimize activator agents (e.g., 1H-tetrazole over pyridine-HCl) and extend reaction times to 12–24 hours.
  • Depurination : Maintain pH <7.5 during phosphoramidite coupling to prevent guanosine base loss.
  • Purification : Use preparative PAGE or ion-pair reversed-phase HPLC to isolate full-length products from truncated sequences .

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